molecular formula C13H17NO2 B7891448 [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Cat. No.: B7891448
M. Wt: 219.28 g/mol
InChI Key: IDLNAYZQESAYKF-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization and annulation reactions to form the piperidine ring .

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and amination processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone include other piperidine derivatives such as:

  • Piperidinones
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

What sets this compound apart is its specific functional groups, which confer unique reactivity and biological activity. The hydroxymethyl and piperidinylmethanone moieties allow for diverse chemical modifications and interactions with biological targets .

Biological Activity

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring attached to a phenyl group with a hydroxymethyl substituent. This unique structure is believed to contribute significantly to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter systems, particularly those related to mood and cognition.
  • Enzyme Modulation : It has been suggested that the compound can modulate enzyme activities involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Pharmacological Effects

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Antidepressant Activity : There is emerging evidence supporting its role as an antidepressant, possibly through serotonin receptor modulation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference Source
Neuroprotective EffectsModerate
Antidepressant ActivityPreliminary
Anti-inflammatory EffectsPreliminary
Enzyme ModulationModerate
Antioxidant PropertiesPreliminary

Case Studies

Several case studies have explored the effects of compounds similar to this compound. Below are notable examples:

  • Neuroprotective Study :
    • A study involving animal models demonstrated that compounds with similar structures provided protection against neurodegeneration induced by oxidative stress. These findings support the hypothesis that this compound may have similar protective effects.
  • Antidepressant Efficacy :
    • Clinical trials investigating the antidepressant properties of related compounds indicated significant improvements in mood and cognitive function among participants. This suggests that further research into this compound could yield promising results for treating depression.
  • Anti-inflammatory Research :
    • Case studies examining the anti-inflammatory effects of related compounds showed reduced markers of inflammation in treated subjects. This opens avenues for exploring the therapeutic use of this compound in inflammatory diseases.

Properties

IUPAC Name

[2-(hydroxymethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNAYZQESAYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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